3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,11-diol
Overview
Description
3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,11-diol is a natural product found in Phellodendron chinense var. glabriusculum, Xylopia parviflora, and other organisms with data available.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
- The compound has been utilized in the synthesis of novel potential alkaloidal systems, contributing to the advancement of organic chemistry and pharmacology. Nagarajan et al. (1994) demonstrated its use in the formation of unique heterocyclic compounds, indicating its potential in the development of new drugs or biological probes (Nagarajan, Rodrigues, Nethaji, Vöhler, & Philipsborn, 1994).
Synthesis of Tetrahydroisoquinoline Derivatives
- Sohár et al. (1992) and Rozwadowska et al. (2002) explored its use in synthesizing stereoisomeric tetrahydroisoquinoline derivatives. These derivatives have significant implications in medicinal chemistry due to their potential biological activities (Sohár, Lázár, Fülöp, Bernáth, & Kóbor, 1992); (Rozwadowska, Sulima, & Gzella, 2002).
Contributions to Heterocyclic Chemistry
- Fülöp et al. (1990) and Kóbor et al. (1987) highlighted its role in the synthesis and conformational analysis of various heterocyclic compounds, indicating its versatility and significance in heterocyclic chemistry (Fülöp, Lázár, Dombi, Bernáth, Argay, & Kălmăn, 1990); (Kóbor, Fülöp, Bernáth, & Sohár, 1987).
Application in the Synthesis of Isoquinoline Alkaloids
- The compound plays a crucial role in the synthesis of various isoquinoline alkaloids, which are important for their diverse pharmacological properties. Shirasaka et al. (1990) utilized it in the practical synthesis of specific alkaloids, demonstrating its utility in producing biologically active compounds (Shirasaka, Takuma, Shimpuku, & Imaki, 1990).
X-Ray Crystallographic Studies
- The compound has been used in structural analysis and X-ray crystallographic studies, providing valuable insights into the molecular architecture of new chemical entities. Bailey et al. (1995) highlighted its use in confirming the structure of novel pyrroloisoquinolinium iodides (Bailey, Bremner, Pelosi, Skelton, & White, 1995).
properties
IUPAC Name |
3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,11-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-21-5-4-12-8-19(24-2)18(23)10-15(12)16(21)6-13-7-17(22)20(25-3)9-14(13)11-21/h7-10,16H,4-6,11H2,1-3H3,(H-,22,23)/p+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBVPNQTBKHOEQ-UHFFFAOYSA-O | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]12CCC3=CC(=C(C=C3C1CC4=CC(=C(C=C4C2)OC)O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24NO4+ | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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